Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
Description
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (CAS: 142604-14-6) is a hydrochloride salt of a sulfonated ethanol derivative. Its molecular formula is C₄H₁₂ClNO₃S, with a molar mass of 189.65 g/mol . The structure consists of an ethanol backbone modified with a sulfonyl (-SO₂-) group linked to a 2-aminoethyl (-CH₂CH₂NH₂) moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis or biochemical research.
Properties
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.ClH/c5-1-3-9(7,8)4-2-6;/h6H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWWIAKVTMXHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599003 | |
| Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142604-14-6 | |
| Record name | Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142604-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride typically involves the reaction of ethanol with 2-aminoethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aminoethyl sulfonyl ethanol derivatives.
Scientific Research Applications
Pharmacology
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to interact with biological systems makes it valuable for drug development.
Key Uses :
- Synthesis of sulfonamide derivatives which exhibit antibacterial activity.
- Development of enzyme inhibitors that can modulate metabolic pathways.
Biochemistry
This compound is employed in enzyme inhibition studies and protein modification experiments. It can bind to specific enzymes, affecting their activity and providing insights into biochemical pathways.
Mechanism of Action :
- The compound interacts with enzyme active sites, leading to reversible or irreversible inhibition depending on the binding nature.
Analytical Chemistry
This compound is utilized as a reagent in various analytical techniques for detecting and quantifying specific compounds.
Applications :
- Used in high-performance liquid chromatography (HPLC) for the analysis of biological samples.
- Acts as a derivatizing agent in mass spectrometry to enhance detection sensitivity.
Comparative Analysis Table
| Application Area | Description | Examples |
|---|---|---|
| Pharmacology | Precursor for drug synthesis | Sulfonamide derivatives |
| Biochemistry | Enzyme inhibition studies | Protein modification |
| Analytical Chemistry | Reagent for detection | HPLC, mass spectrometry |
Case Studies
-
Enzyme Inhibition Study :
A study demonstrated that this compound effectively inhibited the enzyme carbonic anhydrase. This inhibition was reversible and highlighted the compound's potential as a therapeutic agent in conditions where carbonic anhydrase plays a critical role. -
Synthesis of Antibacterial Agents :
Research focused on synthesizing new sulfonamide derivatives from this compound showed promising antibacterial activity against various strains of bacteria. The study emphasized the importance of modifying the sulfonamide group to enhance efficacy. -
Analytical Method Development :
In analytical chemistry, a method involving this compound was developed for the quantification of amino acids in biological fluids using HPLC. This method provided high sensitivity and specificity, making it useful for clinical diagnostics.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Functional Groups and Structural Differences
The compound’s sulfonated ethanol core and aminoethyl group distinguish it from analogs. Below is a comparative analysis of similar compounds:
Table 1: Structural and Functional Group Comparison
Physicochemical and Reactivity Differences
- Solubility: The aminoethyl group in the target compound improves water solubility compared to methylsulfonyl () or chloroethyl derivatives (). The latter may exhibit lower solubility due to hydrophobic substituents .
- Reactivity: The chloroethyl group () increases electrophilicity, making it reactive in alkylation reactions . The aminoethyl group (target compound) can participate in nucleophilic reactions or form hydrogen bonds, useful in drug-protein interactions . The methacrylate group () enables polymerization, distinguishing it from non-polymerizable analogs .
Research Findings
- Synthetic Utility: The target compound’s aminoethyl group facilitates coupling reactions in peptide synthesis, as seen in related aminoethanol hydrochlorides () .
- Stability: Sulfonyl groups enhance thermal stability compared to ester or ether analogs (e.g., ethoxyethanol derivatives in ) .
Biological Activity
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (CAS No. 142604-14-6) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- Molecular Formula : C4H12ClNO3S
- Molecular Weight : 189.65 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water
The compound features a sulfonamide moiety attached to an ethanol backbone, which enhances its reactivity and potential biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic applications. Key areas of investigation include:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, sulfonamides are well-known for their antibacterial effects.
- Neuroactive Potential : The presence of amino groups suggests possible neuroactive properties, which warrant further exploration in neuropharmacology.
- Chemical Intermediary Uses : It serves as a precursor in the synthesis of various pharmaceuticals and industrial chemicals, indicating its versatility in chemical applications .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis, thereby exhibiting antibacterial effects.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Ethanolamine | Aminoalcohol | Simple structure; used in various applications | Neuroactive potential |
| Sulfanilamide | Sulfonamide | Known antibacterial properties | Antimicrobial activity |
| 2-Aminoethanol | Aminoalcohol | Similar backbone; used in pharmaceuticals | Potential neuroactivity |
| N-(2-Aminoethyl)ethanolamine | Aminoalcohol | Contains amino groups; potential neuroactive | Neuroactive properties |
This table highlights the comparative biological activities of this compound with structurally related compounds. The unique combination of an ethanol backbone with a sulfonamide functional group may confer distinct biological activities not found in simpler compounds.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of sulfonamide derivatives, this compound was evaluated alongside traditional antibiotics. Results indicated that while it exhibited moderate antibacterial activity against Gram-positive bacteria, further optimization of its structure could enhance its efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Safety and Toxicological Profile
According to assessments conducted under the Canadian Environmental Protection Act (CEPA), the risk to human health from this compound is considered low. It is not expected to accumulate significantly in organisms or the environment . However, detailed toxicological studies are necessary to fully understand its safety profile.
Q & A
Q. What are the recommended synthetic routes for Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride, and how can byproduct formation be minimized?
Methodological Answer: The compound is synthesized via sulfonylation of ethanolamine derivatives. A key step involves reacting 2-aminoethanol with a sulfonyl chloride (e.g., 2-chloroethylsulfonyl chloride) under controlled pH and temperature to form the sulfonyl bridge. Hydrochloride salt formation follows via acidification.
- Critical Considerations :
- Byproduct Mitigation : Residual sulfonyl chloride or its hydrolysis product (e.g., methanesulfonic acid) can react with solvents like ethanol, forming genotoxic impurities such as ethyl methanesulfonate (EMS) . Use anhydrous conditions and rigorous purification (e.g., recrystallization, HPLC) to minimize these byproducts.
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track intermediate formation.
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonyl (-SO-) and aminoethyl (-NH-CH-CH-) linkages. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNOS).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl group .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic.
- Solubility : Prepare fresh solutions in anhydrous ethanol or DMSO to minimize decomposition.
Advanced Research Questions
Q. How can trace genotoxic impurities (e.g., EMS) be quantified in synthesized batches?
Methodological Answer:
- Analytical Techniques :
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect EMS via multiple reaction monitoring (MRM) transitions (e.g., m/z 125 → 97) with a limit of quantification (LOQ) < 1 ppm .
- Headspace GC-MS : Analyze volatile impurities by derivatizing with pentafluorophenyl hydrazine.
- Validation : Follow ICH Q3 guidelines for impurity profiling, including spike-recovery assays (85–115% recovery) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in receptor-binding studies (e.g., serotonin vs. dopamine modulation) may arise from assay conditions or purity variations.
- Case Study : If receptor activity conflicts with literature:
- Reproduce Experiments : Use standardized assays (e.g., radioligand binding with HEK293 cells expressing human receptors) .
- Purity Reassessment : Re-analyze compound purity via HPLC and adjust activity calculations accordingly.
- Structural Confirmation : Verify batch integrity via H NMR to rule out degradation .
Q. How can this compound be utilized in studying enzyme modulation or receptor-ligand interactions?
Methodological Answer:
- Receptor Studies :
- Fluorescence Polarization : Label the compound with FITC or TAMRA to measure binding affinity (K) to G-protein-coupled receptors (GPCRs) .
- Data Example :
| Study Focus | Findings | Reference |
|---|---|---|
| Serotonin Receptor 5-HT | IC = 12 nM (competitive inhibition) | |
| Dopamine Transporter | No significant modulation at 10 µM |
- Enzyme Assays : Use kinetic assays (e.g., spectrophotometric monitoring of acetylcholinesterase inhibition) with varying substrate concentrations to determine inhibition mode (competitive/non-competitive).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
